2-(1-Methyl-1H-indol-2-yl)acetic acid
Description
Significance and Research Trajectory of 2-(1-Methyl-1H-indol-2-yl)acetic acid
While the indole (B1671886) acetic acid scaffold is a major focus of research, scholarly inquiry has predominantly centered on derivatives substituted at the 3-position, owing to the natural prevalence of indole-3-acetic acid. Consequently, specific isomers such as This compound are significantly less documented in scientific literature. A comprehensive search reveals a scarcity of dedicated studies on this particular N-methylated indole-2-acetic acid derivative.
The research trajectory for this compound can be inferred from its structural relatives. Its parent compound, indole-2-acetic acid, is known to have an inhibitory effect on the growth of various microorganisms and can influence certain metabolic pathways. biosynth.com The methylation at the N-1 position of the indole ring is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties, such as lipophilicity and metabolic stability, which can in turn influence its biological activity. For example, studies on N-methylindole have shown that the presence of the methyl group directs chemical reactions to other positions on the indole ring. researchgate.net
Therefore, the research significance of this compound lies in its potential to exhibit unique biological activities compared to its more studied 3-substituted and non-methylated counterparts. Future research would likely involve its synthesis and screening for various pharmacological activities, contributing to a more comprehensive understanding of the structure-activity relationships within the broader class of indole acetic acid derivatives.
Fundamental Structural Elements and Academic Nomenclatures of the Compound
The structure of This compound is defined by a central indole ring system. An acetic acid group is attached to the second position (C2) of this indole ring, and a methyl group is substituted on the nitrogen atom (N1) of the indole nucleus.
The academic nomenclatures for this compound are based on the standard rules of chemical naming. The systematic IUPAC name clearly denotes the connectivity of the atoms.
Interactive Data Table: Compound Properties
| Property | Value |
| Compound Name | This compound |
| Molecular Formula | C₁₁H₁₁NO₂ |
| Molecular Weight | 189.21 g/mol |
| IUPAC Name | This compound |
| Parent Compound | Indole-2-acetic acid |
Structure
3D Structure
Properties
IUPAC Name |
2-(1-methylindol-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-12-9(7-11(13)14)6-8-4-2-3-5-10(8)12/h2-6H,7H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOSJKENLZHUUMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10356545 | |
| Record name | 2-(1-Methyl-1H-indol-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10356545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127019-98-1 | |
| Record name | 2-(1-Methyl-1H-indol-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10356545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 2 1 Methyl 1h Indol 2 Yl Acetic Acid
Established Synthetic Routes to 2-(1-Methyl-1H-indol-2-yl)acetic acid and its Analogues
Established synthetic routes to this compound and its analogues primarily involve multi-step sequences that allow for the controlled introduction of functional groups. These methods often begin with a pre-formed indole (B1671886) core or construct it as a key step.
N-Alkylation Strategies for Indole Nitrogen Functionalization
The N-alkylation of the indole ring is a critical step in the synthesis of the target compound. Traditional methods for N-alkylation often utilize strong bases to deprotonate the indole nitrogen, followed by reaction with an alkylating agent. youtube.com
A common approach involves the use of sodium hydride (NaH) to generate the indole anion, which then undergoes a nucleophilic substitution reaction with an alkyl halide, such as methyl iodide or benzyl (B1604629) chloride. google.comrsc.org This method, while effective, can sometimes suffer from poor regioselectivity, leading to a mixture of N-alkylated and C3-alkylated products. evitachem.com
To address the issue of regioselectivity, modern catalytic approaches have been developed. These include the use of phase-transfer catalysts and transition metal-mediated processes which enhance the selectivity for N-alkylation. evitachem.com For instance, palladium-catalyzed N-alkylation has been shown to be an effective method. mdpi.com Microwave irradiation has also been employed to enhance the rates of N-alkylation reactions. google.com
| Reagent/Catalyst | Description | Selectivity |
| Sodium Hydride (NaH) | A strong base used to deprotonate the indole nitrogen. youtube.comrsc.org | Can lead to mixtures of N- and C-alkylated products. evitachem.com |
| Phase-Transfer Catalysts | Enhance N-selectivity in alkylation reactions. evitachem.com | Improved N-alkylation selectivity. |
| Palladium Catalysts | Used in cross-coupling reactions for N-alkylation. mdpi.com | High N-selectivity. |
| Microwave Irradiation | Accelerates the rate of N-alkylation reactions. google.com | Can improve reaction efficiency. |
Construction of the Acetic Acid Side Chain
The introduction of the acetic acid moiety at the C2 position of the indole ring is another key transformation. Several methods have been developed to achieve this. One common strategy involves the reaction of an indole derivative with a reagent that can provide the two-carbon acid chain. For example, the reaction of 1-methylindole (B147185) with acetic anhydride (B1165640) or acetic acid can be used to introduce the acetyl group, which can then be further manipulated to form the acetic acid. evitachem.com
Another approach involves the use of indole-2-carboxylic acid or its esters as starting materials. orgsyn.org These compounds can be prepared through various methods, including the Fischer indole synthesis from pyruvic acid phenylhydrazone. orgsyn.org The carboxylic acid or ester group at the C2 position can then be converted to the desired acetic acid side chain through standard functional group transformations.
The synthesis of N-acylated indole alkanoic acids and esters has been achieved through a three-step sequence involving Fischer indolization, base-catalyzed N-acylation, and subsequent ester hydrolysis or cleavage. nih.gov
Adaptations of Classic Indole Synthesis Reactions for the Compound
The Fischer indole synthesis is a powerful and widely used method for the preparation of indoles. byjus.comwikipedia.org This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone. byjus.comyoutube.com This method can be adapted to synthesize the core structure of this compound. For instance, using a suitably substituted phenylhydrazine and a keto-acid or its ester in the Fischer synthesis can directly lead to an indole-2-alkanoic acid derivative. nih.gov The reaction is typically catalyzed by Brønsted acids like hydrochloric acid or sulfuric acid, or Lewis acids such as zinc chloride. wikipedia.orgnih.gov
The choice of acid catalyst and reaction conditions can be crucial for the success of the Fischer indole synthesis. nih.gov While the reaction is versatile, it may fail with certain substrates like acetaldehyde. byjus.com To overcome such limitations, variations of the Fischer indole synthesis have been developed, including microwave-assisted protocols that can significantly accelerate the reaction rate. rsc.org
Advanced Synthetic Approaches and Catalytic Methodologies
More advanced synthetic strategies for constructing indole acetic acid derivatives often employ cascade reactions and sophisticated catalytic systems to improve efficiency and stereoselectivity.
Brønsted Acid-Assisted Cyclization Cascades in Indole Acetic Acid Synthesis
Brønsted acids play a pivotal role in modern indole synthesis, not just as catalysts in classic reactions like the Fischer synthesis, but also in promoting elegant cyclization cascades. nih.gov These cascade reactions can efficiently construct complex molecular architectures in a single step from relatively simple starting materials. rsc.org For example, a Brønsted acid-mediated cascade process has been developed for the synthesis of 2-(1H-indol-2-yl)acetamides, which are precursors to indole acetic acids. nih.gov This process involves the cyclization of β-ketonitriles into 2-aminofurans, followed by their recyclization to form the indole structure. nih.gov
Furthermore, Brønsted acids have been utilized to catalyze the intramolecular Friedel-Crafts alkylation of indoles with tethered alcohols, leading to the formation of fused polycyclic indole systems. sc.edu
| Catalyst Type | Reaction | Application |
| Brønsted Acid | Cyclization Cascade | Synthesis of 2-(1H-indol-2-yl)acetamides. nih.gov |
| Brønsted Acid | Intramolecular Friedel-Crafts Alkylation | Formation of fused polycyclic indoles. sc.edu |
| Brønsted Acid | Cyclodimerization | Synthesis of bisindole fused ring systems. researchgate.net |
Condensation and Cyclization Reactions in the Formation of Indole Core Structures
Condensation reactions are fundamental to many indole syntheses. The Fischer indole synthesis, for example, begins with the condensation of a phenylhydrazine and a carbonyl compound to form a phenylhydrazone. byjus.comyoutube.com
More advanced methods involve intramolecular condensation reactions to form the indole ring. The Dieckmann condensation, which is an intramolecular Claisen condensation of a diester, can be used to form cyclic β-keto esters. youtube.comlibretexts.org This strategy can be applied to the synthesis of functionalized indoles.
Another powerful approach involves the palladium-catalyzed cyclization of N-aryl imines, which affords indoles through the oxidative linkage of two C-H bonds under mild conditions. organic-chemistry.org
Design and Synthesis of Derivatized Analogues of this compound
The core structure of this compound serves as a valuable scaffold for chemical modification. The design and synthesis of its derivatized analogues are driven by the quest for compounds with optimized properties for various applications. Synthetic strategies are diverse, allowing for systematic modifications at distinct positions of the molecule, including the indole ring, the acetic acid side chain, and through the attachment of other cyclic systems. These modifications are crucial for exploring structure-activity relationships (SAR).
The indole nucleus is a prime target for structural variation, enabling the modulation of the molecule's electronic and steric properties. A variety of synthetic methods allow for the introduction of substituents at different positions of the benzene (B151609) or pyrrole (B145914) part of the indole ring.
One common approach involves the synthesis of indoles from appropriately substituted anilines. A general and high-yield indole synthesis allows for the preparation of indoles with substituents such as nitro, ethoxycarbonyl, chloro, methyl, and acetoxy on the phenyl ring. orgsyn.org For instance, the reaction of a substituted aniline (B41778) with an α-thioketone followed by cyclization can produce 2-methylindoles with various functionalities on the 5-position of the indole ring. orgsyn.org
Further derivatization can be achieved on the pre-formed indole ring. For example, a formyl group can be introduced, leading to compounds like 2-(5-Formyl-1H-indol-1-yl)acetic acid. bldpharm.com The nitrogen of the indole ring can also be functionalized, for instance with a tosyl group to yield compounds such as 2-(1-Tosyl-1H-indol-5-yl)acetic acid. bldpharm.com
In more complex modifications, the indole ring system itself can be annulated or transformed. For example, structure-activity relationship studies have led to the development of tetrahydrocarbazole derivatives. nih.gov These structures, such as (S)-2-(3-((5-chloropyrimidin-2-yl)(methyl)amino)-6-fluoro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)acetic acid (ACT-453859), represent a significant alteration of the basic indole scaffold by fusing a cyclohexane (B81311) ring. nih.gov
Table 1: Examples of Synthesized Analogues with Indole Ring Modifications
| Compound Name | Modification | Reference |
| Ethyl 2-methylindole-5-carboxylate | Ethoxycarbonyl group at C-5 | orgsyn.org |
| 2-(5-Formyl-1H-indol-1-yl)acetic acid | Formyl group at C-5 | bldpharm.com |
| 2-(1-Tosyl-1H-indol-5-yl)acetic acid | Tosyl group at N-1 | bldpharm.com |
| (S)-2-(3-((5-chloropyrimidin-2-yl)(methyl)amino)-6-fluoro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)acetic acid (ACT-453859) | Tetrahydrocarbazole core with fluoro and amino-pyrimidine substitutions | nih.gov |
| (5-Fluoro-2-methyl-1H-indol-3-yl)-acetic acid | Fluoro group at C-5 | chemicalbook.com |
The acetic acid side chain is another key site for chemical modification to influence the compound's properties. These alterations range from simple esterification or amidation to more complex transformations of the carboxylic acid moiety.
A common modification is the conversion of the carboxylic acid to an amide. An efficient Brønsted-acid mediated cascade process has been developed for the synthesis of 2-(1H-indol-2-yl)acetamides from β-ketonitriles. nih.gov This provides a direct route to a variety of N-substituted amides.
The side chain can also be transformed into a nitrile. A method for the direct conversion of 3-(2-nitroethyl)-1H-indoles into 2-(1H-indol-2-yl)acetonitriles has been reported. mdpi.comresearchgate.net This process involves an acid-assisted cascade reaction, providing access to the acetonitrile (B52724) analogues which can serve as versatile intermediates for other derivatives. mdpi.com
Furthermore, the carboxylic acid can be used as a handle to attach other functional groups. For example, indole acetic acid has been derivatized into sulfonate esters. nih.gov In this synthesis, the indole acetic acid is first coupled with 2-aminophenol, and the resulting intermediate is then treated with various substituted sulfonyl chlorides to yield indole acetic acid sulfonate derivatives. nih.gov
Table 2: Examples of Side Chain Modifications
| Starting Material/Core | Reagents/Conditions | Resulting Functional Group | Reference |
| β-Ketonitriles | Brønsted acid | Acetamide (B32628) | nih.gov |
| 3-(2-Nitroethyl)-1H-indoles | Acid-assisted cascade | Acetonitrile | mdpi.comresearchgate.net |
| 2-Indole acetic acid | 2-Aminophenol, DMAP, CDI; then ArSO₂Cl, TEA | Sulfonate ester (via carboxamide linkage) | nih.gov |
| 1-Acetyl-2,3-dihydro-1H-indole-5-acetic acid, methyl ester | 10% Palladium on charcoal, heat | Dehydrogenation to indole, methyl ester remains | prepchem.com |
To further expand the chemical space and explore new biological activities, various heterocyclic rings can be incorporated into the structure of this compound analogues. These heterocycles can be attached to the indole ring or the side chain.
The synthesis of indole derivatives containing a thiazole (B1198619) ring has been described. In one approach, indolin-2-one is converted to its hydrazone, which is then reacted with a substituted thiazole moiety. nih.gov While this example starts from indolinone, the principles can be applied to indole acetic acid scaffolds.
More complex fused heterocyclic systems have also been synthesized. In the development of CRTH2 receptor antagonists, a 4-azaindole (B1209526) derivative was created. nih.gov This compound, (S)-2-(8-((5-chloropyrimidin-2-yl)(methyl)amino)-2-fluoro-6,7,8,9-tetrahydro-5H-pyrido[3,2-b]indol-5-yl)acetic acid (ACT-774312), incorporates a pyridine (B92270) ring fused to the indole core, creating a pyrido[3,2-b]indole system. nih.gov
The reaction of isatin-N-acetyl chloride with hydrazine (B178648) hydrate (B1144303) can lead to the formation of a nih.govnih.govnih.govtriazino[4,3-a]indole dione (B5365651) system, demonstrating the potential for building complex fused heterocycles from indole-based starting materials. semanticscholar.org Additionally, linkers such as 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid, which contains a maleimide (B117702) group, can be used to conjugate the indole acetic acid scaffold to other molecules via reaction with thiols. broadpharm.com
Table 3: Examples of Incorporated Heterocyclic Moieties
| Base Scaffold | Incorporated Heterocycle | Resulting Compound/System | Reference |
| Indolin-2-one | Thiazole | 3-{[4-(2-Oxo-2H-chromen-3-yl)-thiazol-2-yl]-hydrazono}-1-phenylaminomethyl-1,3-dihydro-indol-2-one | nih.gov |
| Indole Acetic Acid Analogue | Pyridine (fused) | (S)-2-(8-((5-chloropyrimidin-2-yl)(methyl)amino)-2-fluoro-6,7,8,9-tetrahydro-5H-pyrido[3,2-b]indol-5-yl)acetic acid (ACT-774312) | nih.gov |
| Isatin-N-acetyl chloride | 1,2,4-Triazine (fused) | nih.govnih.govnih.govTriazino[4,3-a]indole-3,10(2H,4H)-dione | semanticscholar.org |
| Acetic Acid | Maleimide | 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid | broadpharm.com |
| Indole Acetic Acid | Sulfonated Phenyl (via carboxamide) | Indole acetic acid sulfonate derivatives | nih.gov |
Advanced Spectroscopic Characterization and Structural Elucidation of 2 1 Methyl 1h Indol 2 Yl Acetic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, coupling constants, and integration of signals, a comprehensive picture of the molecular structure can be assembled.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Proton NMR (¹H NMR) provides detailed information about the hydrogen atoms within the 2-(1-Methyl-1H-indol-2-yl)acetic acid molecule. The spectrum reveals distinct signals for each unique proton environment, with their chemical shifts (δ) indicating their electronic environment.
Key Research Findings:
The ¹H NMR spectrum of a related compound, indole-2-acetic acid, methyl ester, shows characteristic signals for the indole (B1671886) ring protons and the methylene (B1212753) and methyl groups of the ester side chain. spectrabase.com
For indole-3-acetic acid, another related compound, the protons of the indole ring and the acetic acid side chain are clearly distinguishable in the ¹H NMR spectrum. researchgate.net
General ¹H NMR data for indole derivatives show typical chemical shift ranges for aromatic, vinylic, and aliphatic protons. rsc.orgorganicchemistrydata.org
Interactive Data Table: ¹H NMR Spectral Data for this compound
While a specific spectrum for this compound is not publicly available, based on analogous structures like 2-(1-methylindol-3-yl)acetic acid and general principles, the expected chemical shifts are presented below. uni.lu The solvent used can influence these values. pitt.eduwashington.edu
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| H (Aromatic, Indole Ring) | 7.0-7.7 | Multiplet | 4H |
| H (Indole C3) | ~6.5 | Singlet | 1H |
| CH₂ (Acetic Acid) | ~3.8 | Singlet | 2H |
| N-CH₃ (Methyl) | ~3.7 | Singlet | 3H |
| COOH (Carboxylic Acid) | >10 | Broad Singlet | 1H |
Note: This is a predicted spectrum. Actual values may vary.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, with its chemical shift indicative of its bonding environment.
Key Research Findings:
In a study of a similar compound, 2-(thiophen-2-yl)acetic acid, the carboxylic acid carbon and the carbons of the thiophene (B33073) ring were identified by their characteristic chemical shifts. nih.gov
For 2-methylbut-1-ene, the carbon atoms of the double bond exhibit the largest chemical shifts. docbrown.info
The ¹³C NMR spectrum of 1-acetyl-1H-indole-2,3-dione has been analyzed using DFT calculations, aiding in the assignment of the carbonyl and indole ring carbons. researchgate.net
Interactive Data Table: ¹³C NMR Spectral Data for this compound
The following table outlines the anticipated ¹³C NMR chemical shifts for this compound, inferred from data on related indole and acetic acid derivatives. evitachem.combeilstein-journals.org
| Carbon Assignment | Expected Chemical Shift (ppm) |
| C=O (Carboxylic Acid) | ~170-180 |
| C (Indole Ring) | 100-140 |
| CH₂ (Acetic Acid) | ~30-40 |
| N-CH₃ (Methyl) | ~30 |
Note: This is a predicted spectrum. Actual values may vary.
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound, providing information about the functional groups present.
Key Research Findings:
The FT-IR spectrum of ethanoic acid shows a very broad O-H stretching band from approximately 2800 to 3550 cm⁻¹ and a strong C=O stretching vibration around 1700 cm⁻¹. docbrown.info
For 1H-indole-3-acetic acid, theoretical and experimental studies have detailed the vibrational spectra, highlighting the contributions of dimeric species. nih.gov
Raman spectroscopy has been used to directly analyze dissolved acetic acid in transformer oil, identifying key spectral lines. mdpi.com
Interactive Data Table: Key FT-IR and Raman Bands for this compound
Based on the functional groups present and data from similar molecules, the following vibrational bands are expected. mdpi.comnist.govnist.govresearchgate.netthermofisher.com
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| O-H Stretch (Carboxylic Acid) | 3300-2500 (broad) | FT-IR |
| C-H Stretch (Aromatic) | 3100-3000 | FT-IR, Raman |
| C-H Stretch (Aliphatic) | 3000-2850 | FT-IR, Raman |
| C=O Stretch (Carboxylic Acid) | 1725-1700 | FT-IR, Raman |
| C=C Stretch (Aromatic) | 1600-1450 | FT-IR, Raman |
| C-N Stretch | 1350-1250 | FT-IR, Raman |
| C-O Stretch | 1300-1200 | FT-IR, Raman |
| O-H Bend | 1440-1395 and 950-910 | FT-IR, Raman |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The indole ring system in this compound is the primary chromophore responsible for its UV absorption.
Key Research Findings:
Studies on the protonation of indole-2-carboxylic acid and other indole derivatives in perchloric acid have been conducted using UV spectroscopy. srce.hr
The UV-Vis spectrum of indole-3-acetic acid in ethanol (B145695) shows distinct absorption bands. researchgate.net
The UV spectra of various indole derivatives have been recorded and analyzed to understand their electronic properties. srce.hr
The UV-Vis spectrum of this compound is expected to show characteristic absorption bands related to the π-π* transitions of the indole nucleus. The exact wavelengths and molar absorptivities would be dependent on the solvent used.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure through the analysis of fragmentation patterns.
Key Research Findings:
The predicted monoisotopic mass for the related compound 2-(1-methyl-1H-indol-3-yl)acetic acid is 189.07898 Da. uni.lu
The mass spectrum of methyl 2-(1H-indol-3-yl)acetate shows a molecular ion peak corresponding to its molecular weight. nist.gov
High-resolution mass spectrometry is a key tool for confirming the structure of newly synthesized indole derivatives. mdpi.com
For this compound (C₁₁H₁₁NO₂), the expected exact mass is approximately 189.0790 g/mol . evitachem.comsigmaaldrich.com In a mass spectrum, the molecular ion peak [M]⁺ would be observed at this m/z value. Common fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH) or cleavage of the acetic acid side chain.
X-ray Crystallography for Three-Dimensional Structural Analysis
X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. By diffracting X-rays through a single crystal of the compound, the precise arrangement of atoms, bond lengths, and bond angles can be determined.
Key Research Findings:
The crystal structure of a related compound, methyl 2-(5-chloro-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetate, has been determined, revealing a nearly planar indoline (B122111) ring system. researchgate.net
A new polymorph of 5-methoxy-1H-indole-2-carboxylic acid was identified and characterized by single-crystal X-ray diffraction, showing the formation of cyclic dimers through hydrogen bonding. mdpi.com
The crystal structures of various substituted indole derivatives have been analyzed to understand intermolecular interactions, such as π-π stacking. mdpi.com
While a specific crystal structure for this compound is not publicly available, analysis of a suitable crystal would provide unambiguous confirmation of its molecular geometry and intermolecular interactions in the solid state.
Computational Chemistry and Theoretical Investigations of 2 1 Methyl 1h Indol 2 Yl Acetic Acid
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are fundamental to understanding the electronic behavior and properties of a molecule. These methods, had they been applied to 2-(1-Methyl-1H-indol-2-yl)acetic acid, would provide insights into its stability, reactivity, and other key chemical characteristics.
Density Functional Theory (DFT) Methodologies
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. Methodologies such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are commonly employed as they provide a good balance between accuracy and computational cost. Such calculations would yield the optimized geometry of the molecule, its total energy, and the distribution of electrons. Without specific studies, it is not possible to present the outcomes of such calculations for this compound.
Selection and Application of Basis Sets (e.g., 6-311G(d,p))
The accuracy of DFT calculations is also dependent on the choice of the basis set, which is a set of mathematical functions used to describe the atomic orbitals. A basis set like 6-311G(d,p) is a popular choice for organic molecules as it provides a flexible description of the electron distribution, including polarization functions (d,p) that account for the non-uniform distribution of charge in chemical bonds. The application of this basis set in a DFT calculation for this compound would be a standard approach to obtain reliable theoretical data.
Molecular Modeling and Electronic Structure Analysis
Further analysis of the electronic structure provides a deeper understanding of a molecule's reactivity and intermolecular interactions.
Molecular Electrostatic Potential (MEP) Surface Analysis
A Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The MEP surface plots the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue represents regions of positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, an MEP analysis would likely highlight the carboxylic acid group as a region of high negative potential, indicating its propensity to act as a hydrogen bond acceptor and a site for electrophilic attack.
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. Without specific calculations for this compound, the energies of these orbitals and the resulting energy gap cannot be reported.
A hypothetical data table for FMO analysis would look like this:
| Parameter | Energy (eV) |
| EHOMO | Data not available |
| ELUMO | Data not available |
| Energy Gap (ΔE) | Data not available |
Theoretical Prediction and Validation of Spectroscopic Data
Computational methods can also predict spectroscopic data, which can then be compared with experimental results for validation of the computational model.
Theoretical calculations of vibrational frequencies (Infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts are standard outputs of quantum chemical calculations. For this compound, calculated IR spectra would show characteristic peaks for the C=O and O-H stretching of the carboxylic acid group, as well as vibrations associated with the indole (B1671886) ring. Similarly, theoretical ¹H and ¹³C NMR spectra would predict the chemical shifts for each unique proton and carbon atom in the molecule, providing a theoretical fingerprint for its identification. The absence of such theoretical studies prevents the presentation of this valuable comparative data.
Computational Generation of NMR Chemical Shifts and Vibrational Frequencies
Information regarding the computational generation of NMR chemical shifts and vibrational frequencies specifically for this compound is not available in the reviewed literature. Methodologies for similar molecules often involve geometry optimization followed by frequency and NMR calculations using DFT methods, such as B3LYP with basis sets like 6-311++G(d,p). tandfonline.comnih.govresearchgate.netmdpi.com
Comparative Analysis with Experimental Spectroscopic Data
A comparative analysis between computationally generated and experimental spectroscopic data for this compound could not be performed as no studies containing this specific information were found. For related compounds, such comparisons have been crucial in validating the computational models and accurately assigning experimental spectra. tandfonline.comnih.govresearchgate.net
Molecular Docking Studies for Ligand-Target Interaction Predictions
No molecular docking studies specifically investigating this compound were identified in the literature search.
Elucidation of Putative Binding Sites and Interaction Modes
Without specific docking studies, the putative binding sites and interaction modes for this compound with any biological target remain unelucidated.
Calculation of Binding Energies and Affinities
There is no available data on the calculated binding energies or affinities for the interaction of this compound with any protein targets. For context, studies on other indole derivatives have reported binding energies calculated from docking scores to predict the stability of ligand-protein complexes. tandfonline.commdpi.com
Chemical Reactivity and Mechanistic Studies of 2 1 Methyl 1h Indol 2 Yl Acetic Acid
Reaction Mechanisms Involving the Indole (B1671886) Ring System
The indole nucleus, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, is an electron-rich heterocyclic system, making it susceptible to electrophilic substitution. niscpr.res.in In the context of 2-(1-Methyl-1H-indol-2-yl)acetic acid, the presence of the methyl group on the nitrogen atom (N-1) and the acetic acid substituent at the C-2 position influences the regioselectivity of these reactions.
Generally, electrophilic attack on the indole ring preferentially occurs at the C-3 position due to the stability of the resulting intermediate. niscpr.res.inrsc.org However, with the C-2 and N-1 positions already substituted in the title compound, electrophilic substitution reactions are directed towards other positions on the indole ring. The precise location of the attack can be influenced by the nature of the electrophile and the reaction conditions. For instance, studies on related 1-substituted indoles have shown that electrophilic substitution can occur at various positions on the carbocyclic ring. niscpr.res.in
The N-methylation in this compound has been observed to slightly enhance the reactivity of the indole system in certain reactions, such as Vilsmeier-Haack formylation, when compared to its N-unsubstituted counterpart. rsc.org This suggests that the N-methyl group can modulate the electron density of the indole ring, thereby influencing its interaction with electrophiles.
Furthermore, the indole ring system can participate in more complex transformations, including cyclization and coupling reactions, often catalyzed by transition metals. beilstein-journals.orgbeilstein-journals.org These reactions leverage the inherent nucleophilicity of the indole ring to construct more elaborate molecular architectures.
Reactivity Profiles of the Acetic Acid Side Chain
The acetic acid side chain at the C-2 position of the indole ring introduces a distinct set of reactive possibilities, primarily centered around the carboxylic acid group and the adjacent alpha-carbon.
The alpha-carbon of the acetic acid side chain, being adjacent to the carbonyl group, possesses acidic protons that can be removed by a suitable base to form an enolate. This enolate is a key intermediate in various carbon-carbon bond-forming reactions. While specific studies on olefination reactions directly at the alpha-carbon of this compound are not extensively documented in the provided results, the general principles of alpha-carbon reactivity are well-established. quizlet.com
The formation of an enolate at this position would allow for subsequent reactions with electrophiles, including aldehydes and ketones, in what is known as an aldol-type reaction. Dehydration of the resulting aldol (B89426) adduct would lead to the formation of an α,β-unsaturated carbonyl compound, effectively an olefination product. The reactivity of this alpha-carbon is a crucial aspect of the molecule's synthetic utility, providing a handle for further functionalization.
Decarboxylative coupling reactions have emerged as a powerful tool in organic synthesis for the formation of new carbon-carbon bonds. researcher.lifeacs.org These reactions typically involve the removal of a carboxyl group and its replacement with another functional group, often an aryl or heteroaryl moiety. In the case of this compound, the acetic acid side chain can potentially undergo decarboxylation to generate a nucleophilic intermediate that can then be coupled with a heterocyclic partner.
Palladium-catalyzed decarboxylative cross-coupling reactions are a prominent class of such transformations. nih.govrsc.orgnih.govacs.org These reactions often proceed through the in-situ generation of an organometallic species from the carboxylic acid, which then participates in a cross-coupling cycle with a suitable electrophile, such as a heteroaryl halide. nih.gov This methodology provides a direct route to bi-heterocyclic structures, linking the indole core to other heterocyclic systems. The efficiency and selectivity of these reactions are highly dependent on the catalyst system, additives, and reaction conditions employed. acs.orgnih.gov
| Reaction Type | Reactants | Catalyst/Reagent | Product Type | Reference |
| Electrophilic Substitution | This compound, Electrophile | Acid catalyst | Substituted indole derivative | niscpr.res.inrsc.org |
| Olefination | Enolate of this compound, Aldehyde/Ketone | Base | α,β-Unsaturated acid | quizlet.com |
| Decarboxylative Coupling | This compound, Heteroaryl halide | Palladium catalyst | Indolyl-heterocycle | acs.orgnih.gov |
Investigation of Intermolecular Interactions and Aggregation Phenomena (e.g., Dimer Formation)
The physical and chemical properties of this compound in the solid state and in solution are significantly influenced by intermolecular interactions. The carboxylic acid moiety is a prime site for strong hydrogen bonding. harvard.edu
In many carboxylic acids, cyclic dimers are a common aggregation pattern, where two molecules are held together by a pair of hydrogen bonds between their carboxyl groups. rsc.org This type of dimerization can have a profound effect on the compound's physical properties, such as its melting point and solubility. While direct experimental evidence for the specific aggregation behavior of this compound is not detailed in the search results, the potential for such interactions is inherent in its structure.
Beyond simple dimerization, more complex aggregation phenomena can occur, particularly at higher concentrations. rsc.orgresearchgate.net These aggregates can be stabilized by a combination of hydrogen bonding, π-π stacking interactions between the indole rings, and van der Waals forces. harvard.edu The study of these non-covalent interactions is crucial for understanding the supramolecular chemistry of this compound and can be investigated using various spectroscopic and computational techniques. mdpi.com The formation of such aggregates can influence its reactivity and behavior in different environments.
| Interaction Type | Functional Groups Involved | Significance | Reference |
| Hydrogen Bonding | Carboxylic acid groups | Formation of dimers and larger aggregates, influencing physical properties. | harvard.edursc.org |
| π-π Stacking | Indole rings | Stabilization of molecular aggregates in the solid state and in solution. | harvard.edu |
| Van der Waals Forces | Entire molecule | Contribution to overall intermolecular attraction and packing in the solid state. | harvard.edu |
Structure Activity Relationship Sar Studies of 2 1 Methyl 1h Indol 2 Yl Acetic Acid Analogues
Influence of Indole (B1671886) Ring Substituents on Biological and Chemical Activity
Impact of N-Methylation at Position 1 on Activity
Methylation at the N-1 position of the indole ring has a significant effect on the biological and chemical properties of indole-containing compounds. This modification eliminates the hydrogen bond donor capability of the indole nitrogen, which can alter receptor interactions and metabolic stability. In the context of indole-3-acetic acid (IAA), a related plant hormone, methylation of the carboxyl group to form methyl-IAA ester (MeIAA) results in a more potent compound in certain assays, suggesting that such modifications can effectively regulate biological activity. nih.gov For instance, exogenously applied MeIAA is more potent than free IAA in inhibiting primary root growth and hypocotyl elongation in Arabidopsis. nih.gov
Studies on the N-methylation of various indole derivatives have shown that this modification proceeds efficiently. For example, melatonin, a tryptamine (B22526) derivative, is methylated exclusively at the indole nitrogen. acs.org The use of different methylating agents can achieve high yields for N-methylation across a range of indole substrates, including those with electron-withdrawing groups. acs.orgresearchgate.net This chemical tractability allows for systematic exploration of the role of the N-1 substituent. Eliminating the N-H proton through methylation can prevent metabolic N-oxidation and may alter the molecule's conformational preferences, thereby influencing its interaction with biological targets.
Effects of Substitutions at C-2, C-3, and C-5 of the Indole Nucleus
Substitutions at various positions on the indole core, particularly at the C-2, C-3, and C-5 positions, are crucial for modulating biological activity.
C-2 Position: The C-2 position is the point of attachment for the acetic acid side chain in the parent molecule. Modifications here are integral to the core structure. In related indole-2-carboxamide series, the nature of the group at C-2 is fundamental to activity. nih.govnih.gov
C-3 Position: The C-3 position is highly reactive in many indoles, but in the 2-substituted series, modifications here still play a significant role. In studies of indole-2-carboxamides as CB1 allosteric modulators, the presence of short alkyl groups at the C-3 position enhanced modulatory potency. nih.gov Similarly, for indole-2-carboxylates acting as glycine (B1666218) binding site antagonists, the introduction of specific side chains at the C-3 position was essential for high affinity and in vivo potency. nih.gov
The following table summarizes the effects of various substituents on the indole nucleus based on studies of related indole compounds.
| Position | Substituent Type | Effect on Activity | Compound Class Studied |
| N-1 | Methyl | Alters biological potency; prevents N-H hydrogen bonding | Indole-3-acetic acid derivatives, Tryptamines |
| C-3 | Short Alkyl Groups | Enhanced potency | Indole-2-carboxamides |
| C-3 | Carbonyl-containing chains | Essential for high affinity and potency | Indole-2-carboxylates |
| C-5 | Chloro, Fluoro | Enhanced potency | Indole-2-carboxamides |
| C-5 | Nitro | Key for potency in some series | Benzimidazole Opioids (Indole isosteres) |
| C-5 | Methyl, Methoxy | Modulates activity | 3-substituted indoles |
Functional Role of the Acetic Acid Moiety in Activity Modulation
Significance of the Carboxyl Group and its Acidity for Activity
The carboxyl group is a fundamental feature for the biological activity of many indole acetic acids. Its ability to exist as a carboxylate anion at physiological pH allows for ionic interactions with biological targets, such as the active sites of enzymes or receptors. The acidity of the carboxylic acid, and therefore the stability of its conjugate base, is influenced by the electronic nature of substituents on the indole ring. pharmaguideline.com Electron-withdrawing groups tend to increase acidity, which can enhance interactions with positively charged residues in a binding pocket. pharmaguideline.com
The necessity of a free carboxyl group is highlighted in studies where its esterification leads to an inactive form of the molecule, which can then be hydrolyzed back to the active, free acid. nih.gov For example, methyl indole-3-acetic acid (MeIAA) is considered an inactive conjugate that requires hydrolysis by esterases to release the active hormone, indole-3-acetic acid (IAA). nih.gov In the context of HIV-1 integrase inhibitors, the indole-2-carboxylic acid moiety was found to be crucial for chelating with magnesium ions in the enzyme's active site, demonstrating a direct functional role for the carboxyl group in the mechanism of action. rsc.org
Effects of Alpha-Substitution and Side Chain Structural Variations
Modifications to the two-carbon linker of the acetic acid side chain, including substitution at the alpha-carbon (the carbon adjacent to the carboxyl group), can significantly modulate activity. These changes can affect the molecule's conformation, steric profile, and metabolic stability.
Lengthening the side chain, for instance from an acetic acid to a butyric acid derivative, can alter the compound's biological profile by changing how it fits into a binding pocket. acs.org In a series of 1H-indole-2-carboxamides, which feature a modified side chain, structural variations were found to be critical. For example, separating a terminal phenyl ring from the amide bond by at least a two-carbon (ethylene) linkage was found to be important for affinity. nih.gov Furthermore, quantitative structure-activity relationship (QSAR) analysis of indole-2-carboxylates showed that the properties of substituents on a C-3 side chain, such as lipophilicity and steric bulk, were key determinants of binding affinity. nih.gov These findings underscore the importance of the side chain's structure in orienting the molecule correctly for interaction with its biological target.
The table below illustrates the importance of the acetic acid moiety based on findings from related compounds.
| Moiety Component | Modification | Impact on Activity |
| Carboxyl Group | Esterification | Inactivation (requires hydrolysis to become active) |
| Carboxyl Group | Acidity (pKa) | Modulates ionic interactions with biological targets |
| Side Chain | Alpha-Substitution | Alters steric profile and conformational freedom |
| Side Chain | Chain Length/Structure | Affects fit within binding pockets and overall potency |
Conformational Analysis and its Correlation with Observed Bioactivity
The three-dimensional shape, or conformation, of 2-(1-Methyl-1H-indol-2-yl)acetic acid and its analogues is intrinsically linked to their biological activity. The relative orientation of the indole ring and the acetic acid side chain determines how the molecule presents its key interacting groups to a biological target.
Conformational analysis, through techniques like rotational spectroscopy and quantum chemical calculations, can identify the most stable conformers of a molecule in the gas phase. nih.gov These low-energy conformations are often relevant to the bioactive conformation adopted upon binding to a receptor. The stabilization of specific conformers is often dictated by subtle intramolecular non-covalent interactions, such as hydrogen bonds. nih.gov
In peptidomimetics, for example, the insertion of specific structural motifs is used to induce particular turns and secondary structures that mimic the bioactive conformation of natural peptides. mdpi.com For flexible molecules like indole acetic acid derivatives, the energy barrier between different conformers can be low, allowing the molecule to adapt its shape to fit a binding site. However, certain substitutions on the indole ring or the side chain can introduce steric hindrance that restricts conformational freedom, effectively locking the molecule into a more rigid shape. This pre-organization can be advantageous if the locked conformation is the bioactive one, but detrimental if it is not. The correlation between a molecule's conformational preferences and its observed bioactivity is a cornerstone of rational drug design, guiding the synthesis of analogues with optimized shapes for enhanced potency and selectivity. biomedres.us
Preclinical Biological Activity and Mechanistic Insights of 2 1 Methyl 1h Indol 2 Yl Acetic Acid and Its Derivatives
Broad Spectrum of Biological Activities of Indole (B1671886) Derivatives in Research Models
The indole scaffold is a prominent feature in a multitude of bioactive compounds and natural products, making it a significant area of interest in medicinal chemistry. nih.govrjpn.org Derivatives of indole have demonstrated a wide array of pharmacological activities in various research models, underscoring their potential as therapeutic agents. These activities include, but are not limited to, anti-inflammatory, analgesic, antimicrobial, anticancer, and antioxidant effects. nih.govresearchgate.netresearchgate.net
The versatility of the indole nucleus allows for the synthesis of a diverse range of derivatives with varied biological profiles. rjpn.orgresearchgate.net For instance, some indole derivatives have been investigated for their potential as antiviral, anti-HIV, antitubercular, antidiabetic, and antimalarial agents. rjpn.orgresearchgate.net The ability of the indole structure to mimic peptide structures and bind to a variety of receptors and enzymes contributes to its broad spectrum of biological activities. researchgate.netchula.ac.th This has led to the development of numerous indole-based compounds that are currently under investigation for the treatment of various diseases. researchgate.net
The following table provides a summary of the diverse biological activities reported for indole derivatives in research models:
| Biological Activity | Description |
| Anti-inflammatory | Inhibition of inflammatory pathways and mediators. |
| Analgesic | Reduction of pain perception. |
| Antimicrobial | Activity against various microorganisms, including bacteria and fungi. chula.ac.th |
| Anticancer | Inhibition of tumor growth and induction of apoptosis in cancer cells. |
| Antioxidant | Scavenging of free radicals and reduction of oxidative stress. |
| Antiviral | Inhibition of viral replication and activity. |
| Anti-HIV | Specific activity against the human immunodeficiency virus. |
| Antitubercular | Activity against Mycobacterium tuberculosis. |
| Antidiabetic | Modulation of glucose metabolism and insulin (B600854) sensitivity. |
| Antimalarial | Activity against Plasmodium parasites. |
Investigation of Specific Biological Targets and Underlying Pathways
Enzyme Modulation and Inhibition Mechanisms (e.g., Cyclooxygenase-2, COX-2)
A significant area of research for indole derivatives has been their interaction with enzymes, particularly as inhibitors. One of the most studied targets is cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways. nih.govresearchgate.net The selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects. nih.gov
Several studies have focused on synthesizing and evaluating indole derivatives as selective COX-2 inhibitors. For example, a series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives were synthesized and showed significant anti-inflammatory activity. nih.gov One compound from this series, S3, was found to selectively inhibit COX-2 expression. nih.gov Docking studies revealed that these compounds could bind to the COX-2 enzyme, with compound S3 forming hydrogen bonds similar to the known NSAID, indomethacin. nih.govresearchgate.net
Other research has explored novel N-methylsulfonyl-indole derivatives for their COX-2 inhibitory activity. nih.gov Furthermore, quinazolinones conjugated with indole acetamide (B32628) have been designed to enhance COX-2 selectivity, with some compounds exhibiting potency comparable to celecoxib. tandfonline.com The mechanism of action often involves the indole scaffold fitting into the active site of the COX-2 enzyme, leading to its inhibition. nih.govresearchgate.net
The table below summarizes key findings on the COX-2 inhibitory activity of specific indole derivatives:
| Derivative Type | Key Findings |
| 2-(5-methoxy-2-methyl-1H-indol-3-yl) acetohydrazide derivatives | Compound S3 showed selective COX-2 inhibition and significant anti-inflammatory activity. nih.govresearchgate.net |
| N-methylsulfonyl-indole derivatives | Compounds 4d, 4e, 5b, and 5d demonstrated high anti-inflammatory activity, with compound 5d showing dual COX-2/5-LOX inhibition. nih.gov |
| Quinazolinones conjugated with indole acetamide | Compounds 4b, 7c, and 13b exhibited anti-inflammatory activity similar to celecoxib. tandfonline.com |
Receptor Binding and Activation/Antagonism Studies (e.g., G-Protein Coupled Receptors like GPR84, Cannabinoid Receptors like CB1)
Indole derivatives have been shown to interact with various G-protein coupled receptors (GPCRs), acting as either agonists or antagonists.
G-Protein Coupled Receptor 84 (GPR84):
GPR84 is a pro-inflammatory receptor activated by medium-chain fatty acids. nih.govnih.gov Research has identified 3,3′-diindolylmethane (DIM) and its derivatives as potent agonists of GPR84. acs.orgacs.org Structure-activity relationship (SAR) studies have revealed that substitutions at specific positions on the indole rings can significantly impact the agonist activity. acs.org For instance, di(5-fluoro-1H-indole-3-yl)methane and di(5,7-difluoro-1H-indole-3-yl)methane were found to be highly potent GPR84 agonists. acs.org These diindolylmethane derivatives are thought to act as allosteric agonists, binding to a site distinct from the orthosteric site for fatty acids. nih.govacs.org Conversely, other indole-containing compounds, such as 3-((5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)methyl)-1H-indole, have been identified as high-affinity competitive antagonists of human GPR84. nih.gov Homology modeling has suggested that there are three distinct ligand binding sites within GPR84. ku.dk
Cannabinoid Receptor 1 (CB1):
The cannabinoid receptor 1 (CB1) is another GPCR target for indole derivatives. mdpi.comnih.gov Synthetic cannabinoids often feature an indole or indazole core. mdpi.com Studies on chloroindole analogues of the synthetic cannabinoid MDMB-CHMICA have shown that the position of the chlorine atom on the indole core significantly affects the binding affinity to the human CB1 receptor (hCB1). mdpi.com Specifically, chlorination at the 4- and 5-positions of the indole ring reduced hCB1 binding affinity, while substitutions at the 2-, 6-, and 7-positions largely maintained it. mdpi.com The binding of these ligands occurs within a central binding pocket of the receptor. nih.gov The endocannabinoid anandamide, which contains an arachidonoyl group, binds to the CB1 receptor with high affinity. nih.govyoutube.com
The following table summarizes the interaction of indole derivatives with GPR84 and CB1 receptors:
| Receptor | Derivative Type | Interaction Type | Key Findings |
| GPR84 | 3,3′-Diindolylmethane (DIM) derivatives | Allosteric Agonist | Potent activation of GPR84, with SAR indicating the importance of substitutions on the indole rings. acs.orgacs.org |
| GPR84 | 3-((5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)methyl)-1H-indole | Competitive Antagonist | High-affinity and selective antagonism of human GPR84. nih.gov |
| CB1 | Chloroindole analogues of MDMB-CHMICA | Agonist | Binding affinity is dependent on the position of the chlorine atom on the indole core. mdpi.com |
Modulation of Intracellular Signaling Pathways (e.g., NF-κB, NADPH Oxidase 4 (NOX4), Sirtuin 3 (SIRT3))
Indole derivatives can exert their biological effects by modulating key intracellular signaling pathways.
NF-κB Pathway:
The nuclear factor-kappaB (NF-κB) signaling pathway plays a crucial role in inflammation, immunity, and cell survival. nih.gov Indole-3-carbinol (B1674136), a compound found in cruciferous vegetables, has been shown to suppress NF-κB activation induced by various stimuli. nih.gov This suppression leads to the downregulation of NF-κB-regulated gene products involved in apoptosis and metastasis, such as cyclin D1, COX-2, and MMP-9. nih.gov The mechanism involves the inhibition of IκBα kinase, which is a key step in the activation of NF-κB. nih.gov Other substituted indoles have also been designed as specific IκB-kinase inhibitors. google.com
NADPH Oxidase 4 (NOX4) and Sirtuin 3 (SIRT3) Pathways:
Recent research has highlighted the role of indole derivatives in modulating pathways involving NADPH Oxidase 4 (NOX4) and Sirtuin 3 (SIRT3). NOX4 is an enzyme that generates reactive oxygen species (ROS), while SIRT3 is a mitochondrial deacetylase involved in metabolic regulation and stress response. nih.govfrontiersin.orgnih.gov
A novel indole compound, {2-[1-(3-Methoxycarbonylmethyl-1H-indol-2-yl)-1-methyl-ethyl]-1H-indol-3-yl}-acetic acid methyl ester (MIAM), has been shown to inhibit the growth of hepatocellular carcinoma cells by activating NOX4 and SIRT3. nih.gov This activation leads to increased cellular ROS levels, which in turn triggers apoptosis and cell cycle arrest. nih.gov The study suggests that MIAM exerts its anticancer effects through the NOX4/p22phox and SIRT3/p53/p21Waf1/Cip pathways. nih.gov Furthermore, novel indole-based carboxamide derivatives have been developed as effective modulators of SIRT3, showing potential neuroprotective effects in models of Parkinson's disease by upregulating SIRT3 and downstream antioxidant enzymes. nih.govresearchgate.net The activation of NOX4 can initiate both cell death and survival pathways, with its-derived ROS potentially leading to the production of the antioxidant carbon monoxide. nih.gov
The table below outlines the modulation of these key signaling pathways by indole derivatives:
| Signaling Pathway | Modulating Compound/Derivative | Effect | Downstream Consequences |
| NF-κB | Indole-3-carbinol | Inhibition of activation | Downregulation of anti-apoptotic and metastatic gene products. nih.gov |
| NOX4 | {2-[1-(3-Methoxycarbonylmethyl-1H-indol-2-yl)-1-methyl-ethyl]-1H-indol-3-yl}-acetic acid methyl ester (MIAM) | Activation | Increased cellular ROS, leading to apoptosis and cell cycle arrest. nih.gov |
| SIRT3 | Indole-based carboxamide derivatives | Upregulation/Modulation | Neuroprotective effects through enhanced antioxidant defense. nih.govresearchgate.net |
| SIRT3 | {2-[1-(3-Methoxycarbonylmethyl-1H-indol-2-yl)-1-methyl-ethyl]-1H-indol-3-yl}-acetic acid methyl ester (MIAM) | Activation | Inhibition of hepatocellular carcinoma growth. nih.gov |
Cellular Mechanisms of Action Explored in In Vitro Systems
Induction of Apoptosis Pathways
A key mechanism through which indole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.govnih.gov
Indole-3-carbinol has been demonstrated to enhance apoptosis induced by cytokines and chemotherapeutic agents. nih.gov This is achieved by suppressing the NF-κB signaling pathway, which controls the expression of several anti-apoptotic proteins such as Bcl-2, Bcl-xL, and survivin. nih.gov By downregulating these proteins, indole-3-carbinol sensitizes cancer cells to apoptotic stimuli. nih.gov
The compound {2-[1-(3-Methoxycarbonylmethyl-1H-indol-2-yl)-1-methyl-ethyl]-1H-indol-3-yl}-acetic acid methyl ester (MIAM) induces apoptosis in hepatocellular carcinoma cells by increasing the levels of cellular reactive oxygen species (ROS). nih.gov This leads to the collapse of the mitochondrial membrane potential and an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. nih.gov Acetic acid itself has been shown to induce a mitochondria-dependent apoptotic cell death in yeast, characterized by ROS accumulation and mitochondrial dysfunction. nih.gov
Furthermore, the treatment of breast and lung cancer cell lines with a mixture of methyl-donors, which can influence metabolic pathways related to indole metabolism, has been shown to upregulate the pro-apoptotic proteins Bak and Bax while reducing the levels of anti-apoptotic proteins Mcl-1 and Bcl-2. mdpi.com This shift in the balance of pro- and anti-apoptotic proteins contributes to the induction of apoptosis.
The following table summarizes the key mechanisms of apoptosis induction by indole-related compounds:
| Compound/Derivative | Key Mechanism | Cellular Outcome |
| Indole-3-carbinol | Suppression of NF-κB signaling and downregulation of anti-apoptotic proteins. nih.gov | Potentiation of apoptosis induced by other agents. nih.gov |
| {2-[1-(3-Methoxycarbonylmethyl-1H-indol-2-yl)-1-methyl-ethyl]-1H-indol-3-yl}-acetic acid methyl ester (MIAM) | Increased cellular ROS, mitochondrial membrane potential collapse, and increased Bax/Bcl-2 ratio. nih.gov | Induction of apoptosis in hepatocellular carcinoma cells. nih.gov |
| Methyl-donors | Upregulation of Bak and Bax, and downregulation of Mcl-1 and Bcl-2. mdpi.com | Induction of apoptosis in breast and lung cancer cells. mdpi.com |
Cell Cycle Arrest in Specific Phases
The capacity of a compound to halt the cell cycle at specific checkpoints is a crucial mechanism in cancer therapy, as it prevents the proliferation of malignant cells. nih.gov Derivatives of indole acetic acid have demonstrated significant activity in inducing cell cycle arrest, primarily targeting the G2/M phase of the cell cycle. This phase, which precedes mitosis, is a critical control point for ensuring that DNA replication is complete and the cell is ready for division. wikipedia.org
Research into various indole-based compounds has consistently shown their ability to cause an accumulation of cells in the G2/M phase. For instance, certain indole-1,2,4-triazole derivatives and indole-pyrazoline hybrids have been found to induce G2/M arrest in human cancer cell lines. mdpi.comencyclopedia.pub This arrest signifies that the compounds interfere with processes essential for entry into or completion of mitosis. mdpi.com The mechanism is often linked to the disruption of microtubule dynamics, which are fundamental to the formation of the mitotic spindle required for chromosome segregation. nih.gov Studies on isocombretastatin A analogs, which can incorporate indole rings, also report cell cycle arrest in the G2/M phase. nih.gov
Flow cytometry analysis is a common method used to confirm this effect, revealing a significant increase in the cell population at the G2/M checkpoint after treatment with these compounds. nih.gov For example, treatment of HT-29 human colon cancer cells with an active fraction from Toddalia asiatica, which contains indole alkaloids, resulted in a dose-dependent increase in the G2/M cell population. nih.gov This effect is not always limited to the G2/M phase. A derivative of 2-(thiophen-2-yl)acetic acid was shown to induce cell cycle arrest in the G0/G1 phase, suggesting that modifications to the core structure can alter the specific checkpoint targeted. nih.gov
The following table summarizes the observed cell cycle arrest phases for various indole derivatives.
| Compound Class | Cell Line(s) | Observed Phase of Arrest | Reference(s) |
| Indole-1,2,4-triazole Hybrids | A549 (Lung) | G2/M | mdpi.comencyclopedia.pub |
| Indole-Pyrazoline Hybrids | A549 (Lung) | G2/M | mdpi.com |
| Isocombretastatin A Analogs | - | G2/M | nih.gov |
| Dichloromethane Fraction from Toddalia asiatica | HT-29, HCT-116, SW480, LoVo (Colon) | G2/M | nih.gov |
| 2-(thiophen-2-yl)acetic acid Derivative | A549 (Lung) | G0/G1 | nih.gov |
Inhibition of Tubulin Polymerization Dynamics
Microtubules are dynamic polymers of α- and β-tubulin heterodimers, essential for cell division, intracellular transport, and maintenance of cell structure. nih.gov Their constant polymerization and depolymerization, a phenomenon known as dynamic instability, is critical for their function. nih.gov A significant number of indole derivatives, including those related to 2-(1-Methyl-1H-indol-2-yl)acetic acid, function as potent inhibitors of tubulin polymerization. nih.gov By disrupting microtubule dynamics, these agents interfere with the formation of the mitotic spindle, leading to the previously discussed cell cycle arrest at the M phase and ultimately inhibiting cancer cell proliferation. nih.gov
Many of these indole-based compounds target the colchicine-binding site on β-tubulin. mdpi.comnih.gov Colchicine (B1669291) itself is a well-known mitotic inhibitor that destabilizes microtubules. Indole derivatives designed as analogs of Combretastatin A-4 (CA-4), another potent tubulin inhibitor that binds to the colchicine site, have shown remarkable efficacy. nih.govmdpi.com For example, certain 2,3-diarylindole derivatives and quinoline-indole derivatives have demonstrated potent inhibition of tubulin polymerization with IC₅₀ values in the low micromolar range. nih.govmdpi.com Molecular docking studies have helped to elucidate the binding modes, revealing key hydrophobic interactions and potential hydrogen bonds with amino acid residues within the colchicine-binding pocket, such as CYSβ241, LEUβ248, and LEUβ255. nih.gov
The inhibitory activity of these compounds is quantified by their IC₅₀ value, which represents the concentration required to inhibit tubulin polymerization by 50%. The table below presents the tubulin polymerization inhibitory activity for several indole derivatives.
| Compound/Derivative Class | IC₅₀ for Tubulin Polymerization | Reference(s) |
| Sulfur atom-spaced TMP derivative (1k) | 0.58 ± 0.06 µM | nih.gov |
| Indole-1,2,4-triazole derivative (25a) | 2.1 ± 0.12 μM | mdpi.com |
| Quinoline-indole derivative (St. 43) | 2.09 μM | mdpi.com |
| Quinoline-indole derivative (St. 42) | 2.54 μM | mdpi.com |
| Bis-indole derivative (St. 20) | 7.5 µM | mdpi.com |
| Naphthalene-thiazole derivative (St. 54) | ~8 µM | mdpi.com |
Redox Biology and Antioxidant Properties
Indole acetic acid (IAA) and its derivatives are involved in redox biology, exhibiting significant antioxidant properties. Oxidative stress, caused by an imbalance of reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂), can damage cellular components. nih.gov Research has shown that IAA can play a protective role against such stress. nih.gov
In the marine bacterium Sulfitobacter mediterraneus, which produces IAA, the compound enables the bacterium to resist H₂O₂ stress. nih.gov Interestingly, the biosynthesis of IAA in this bacterium is actually stimulated by low concentrations of H₂O₂. nih.gov The protective mechanism involves the regulation of amino acid metabolism. Under oxidative stress, the bacteria consume high levels of amino acids; however, the presence of IAA was found to protect the cells from ROS damage and alleviate this amino acid starvation. nih.gov This is achieved by upregulating proteins involved in DNA repair and amino acid transport. nih.gov
Furthermore, specific derivatives of indole acetic acid have been synthesized and evaluated for their antioxidant potential. A study on 2-(sulfanylmethyl)indol-3-yl acetic acid derivatives, specifically sulfide (B99878) compounds, revealed high antioxidant activity. researchgate.net These compounds were effective at inhibiting the lipid peroxidation process, a key indicator of oxidative damage. researchgate.net The sulfide derivatives were capable of inhibiting the oxidative hemolysis of erythrocytes and preventing the oxidation of native oxyhemoglobin, underscoring their potential as potent antioxidants. researchgate.net
Antimicrobial Properties and Associated Mechanistic Pathways
Indole and its derivatives, including those based on the indole acetic acid scaffold, are recognized for their broad-spectrum antimicrobial activities against bacteria and fungi. nih.govresearchgate.net The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents, and indole derivatives have shown considerable promise in this area. nih.gov
Derivatives such as 2-(1H-indol-3-yl)-1H-benzo[d]imidazoles have demonstrated significant activity against Staphylococcus aureus (including methicillin-resistant S. aureus or MRSA), Mycobacterium smegmatis, and Candida albicans. mdpi.com For some of these compounds, the minimum inhibitory concentration (MIC) was below 1 µg/mL against staphylococci. mdpi.com Beyond inhibiting growth, these compounds also exhibit excellent antibiofilm activity, which is crucial as biofilms contribute to the persistence of chronic infections. mdpi.comresearchgate.net
The mechanisms underlying the antimicrobial action of indole derivatives are varied. Molecular docking studies suggest that some compounds may act by inhibiting key bacterial enzymes such as (p)ppGpp synthetases/hydrolases, FtsZ proteins (involved in cell division), or pyruvate (B1213749) kinases. mdpi.com Other research on aminoguanidine-indole derivatives points towards the disruption of bacterial cell membrane integrity as a primary mode of action. nih.gov Additionally, some derivatives are proposed to function by inhibiting dihydrofolate reductase (DHFR), an essential enzyme in the folate synthesis pathway, which is a validated target for antimicrobials. nih.gov The increased antimicrobial efficacy of metal complexes of some indole derivatives suggests that chelation can enhance biological activity. primescholars.com
The following table summarizes the antimicrobial activity of selected indole derivatives against various pathogens.
| Compound/Derivative | Pathogen | MIC (µg/mL) | Reference(s) |
| Indolylbenzo[d]imidazole (3ao) | Staphylococcus aureus | < 1 | mdpi.com |
| Indolylbenzo[d]imidazole (3aq) | Staphylococcus aureus | < 1 | mdpi.com |
| 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag) | Mycobacterium smegmatis | 3.9 | mdpi.com |
| 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag) | Candida albicans | 3.9 | mdpi.com |
| 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole (3aq) | Candida albicans | 3.9 | mdpi.com |
| Aminoguanidine-indole derivative (3O, 3P, 4O, 4P) | Clinical K. pneumoniae isolates | 4 - 8 | nih.gov |
Synthetic Utility and Applications in Organic Synthesis
Role of 2-(1-Methyl-1H-indol-2-yl)acetic acid as a Crucial Synthetic Building Block
A synthetic building block is a readily accessible molecule that possesses key structural features and reactive functional groups, allowing for its incorporation into a larger, more complex target molecule. nih.gov this compound fits this description perfectly. The molecule is composed of two key components: the 1-methyl-1H-indole core and the acetic acid side chain at the C2 position.
The N-methylation of the indole (B1671886) ring serves a critical synthetic purpose. It protects the indole nitrogen from participating in undesired side reactions, thereby directing chemical transformations to other parts of the molecule. This modification also influences the electronic properties and solubility of the compound. The acetic acid moiety provides a reactive handle for a variety of chemical transformations. As a carboxylic acid, it can readily undergo reactions such as esterification, amidation, and reduction, enabling chemists to link the indole core to other molecular fragments. evitachem.com
For instance, the reaction of the carboxylic acid with various amines in the presence of a coupling agent yields the corresponding amides. This amide bond formation is one of the most fundamental and widely used reactions in medicinal chemistry for assembling complex drug candidates.
Table 1: Structural Features and Synthetic Relevance
| Structural Feature | Synthetic Implication | Potential Reactions |
| 1-Methyl-1H-indole Core | Provides a rigid, heterocyclic scaffold. The N-methyl group prevents N-acylation or N-alkylation and modulates electronic properties. | Aromatic substitution (less common at indole-2), lithiation followed by reaction with electrophiles. |
| Acetic Acid Side Chain (-CH₂COOH) | Acts as a versatile functional handle for chain extension and functional group interconversion. | Amidation, Esterification, Reduction to alcohol, Conversion to acid chloride, Decarboxylation. evitachem.com |
Applications in the Construction of Complex Organic Molecules and Natural Products
While specific total synthesis campaigns employing this compound as a starting material are not extensively documented in prominent literature, its utility can be inferred from the widespread use of related indole acetic acids in the synthesis of biologically active compounds. rsc.orgunmc.edu Indole derivatives are central to many natural products and pharmaceuticals, including alkaloids, anti-inflammatory agents, and anti-cancer drugs. rsc.org
The structure of this compound makes it an ideal starting point for creating libraries of compounds for drug discovery. The carboxylic acid function allows for the systematic attachment of diverse chemical groups, enabling the exploration of structure-activity relationships (SAR). For example, coupling with a library of amines would produce a corresponding library of amides, each with a unique substitution pattern that can be screened for biological activity.
Table 2: Potential Synthetic Transformations for Building Complexity
| Reaction Type | Reagents | Product Type | Application |
| Amidation | Amine (R-NH₂), Coupling Agent (e.g., CDI, T3P) | 2-(1-Methyl-1H-indol-2-yl)acetamide | Synthesis of peptide mimics, enzyme inhibitors, and other bioactive amides. rsc.orgunmc.edu |
| Esterification | Alcohol (R-OH), Acid Catalyst | Alkyl 2-(1-Methyl-1H-indol-2-yl)acetate | Creation of prodrugs, modification of solubility and pharmacokinetic properties. evitachem.com |
| Reduction | Lithium aluminum hydride (LiAlH₄) or Borane (BH₃) | 2-(1-Methyl-1H-indol-2-yl)ethanol | Access to the corresponding alcohol, which can be further functionalized (e.g., converted to halides or ethers). |
| Coupling Reactions | After conversion to an acid chloride, reaction with organometallic reagents | 2-(1-Methyl-1H-indol-2-yl)ketones | Carbon-carbon bond formation to build more complex carbon skeletons. |
These transformations illustrate how the relatively simple structure of this compound can be elaborated into a wide range of more complex molecules, highlighting its value as a versatile synthetic intermediate.
Considerations for Green Chemistry Principles in Synthetic Methodologies
Green chemistry is a framework that encourages the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. When utilizing this compound in synthesis, several green chemistry principles can be applied to enhance the sustainability of the process.
Use of Safer Solvents and Auxiliaries: The choice of solvent plays a significant role in the environmental impact of a synthesis. Whenever possible, hazardous organic solvents should be replaced with greener alternatives like water, ethanol (B145695), or deep eutectic solvents (DES). nih.gov For instance, certain coupling reactions or cyclizations involving indole derivatives have been successfully carried out in aqueous media or with reduced solvent volume. rsc.orgrsc.org
Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. Catalysts are used in small amounts and can be recycled, reducing waste. For example, acid-catalyzed esterification is a greener alternative to methods that require stoichiometric amounts of activating agents. nih.gov
Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible. The development of highly reactive catalysts can lower the energy barrier for reactions, reducing the need for high temperatures. Furthermore, techniques like microwave-assisted synthesis can dramatically shorten reaction times and reduce energy consumption. evitachem.com
By considering these principles, the synthetic utility of this compound can be harnessed in a more environmentally responsible and sustainable manner.
Future Research Directions and Unexplored Potential of 2 1 Methyl 1h Indol 2 Yl Acetic Acid
Development of Novel and Sustainable Synthetic Methodologies
The advancement of synthetic organic chemistry offers new pathways to produce 2-(1-Methyl-1H-indol-2-yl)acetic acid in a more efficient and environmentally friendly manner. Future research will likely focus on moving beyond classical synthetic routes, which may involve harsh reagents and generate significant waste.
Key areas for development include:
Catalytic C-H Activation: Direct functionalization of the indole (B1671886) core through C-H activation represents a highly atom-economical approach. Research into transition-metal catalysts (such as palladium, rhodium, or copper) could enable the direct introduction of the acetic acid moiety onto the N-methylated indole, bypassing multiple steps required in traditional methods.
Flow Chemistry: The use of continuous flow reactors can offer significant advantages in terms of safety, scalability, and reaction control. Developing a flow-based synthesis for this compound could lead to higher yields, reduced reaction times, and easier purification.
Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis of this compound is a promising green chemistry approach. Researchers may explore the use of engineered enzymes to perform key bond-forming reactions with high stereo- and regioselectivity.
Application of Advanced Spectroscopic and Analytical Techniques for Deeper Characterization
A thorough understanding of the physicochemical properties of this compound is crucial for its application. While standard techniques like NMR and mass spectrometry provide basic structural information, advanced methods can offer deeper insights.
Future characterization efforts could involve:
Solid-State NMR (ssNMR): To study the compound in its solid form, providing information about its crystal packing and polymorphic forms. This is particularly important for understanding its stability and formulation properties.
Advanced Mass Spectrometry Techniques: Techniques such as ion mobility-mass spectrometry (IM-MS) can provide information about the three-dimensional shape of the molecule in the gas phase, which can be correlated with its biological activity.
Chiroptical Spectroscopy: If chiral derivatives of this compound are synthesized, techniques like circular dichroism (CD) and vibrational circular dichroism (VCD) will be essential for determining their absolute configuration.
Expansion of In-depth Computational Studies for Predictive Modeling and Mechanistic Elucidation
Computational chemistry provides powerful tools to predict the properties and behavior of molecules, guiding experimental work and saving resources. For this compound, computational studies can be expanded in several key areas.
Density Functional Theory (DFT) Calculations: To accurately predict spectroscopic data (NMR, IR, UV-Vis), which can aid in the interpretation of experimental results. DFT can also be used to study the reaction mechanisms of its synthesis and potential metabolic pathways.
Molecular Dynamics (MD) Simulations: To understand how this compound interacts with biological macromolecules, such as proteins or nucleic acids. MD simulations can reveal the dynamics of binding and the key interactions that stabilize the complex.
Quantitative Structure-Activity Relationship (QSAR) Studies: By synthesizing and testing a series of analogues of this compound, QSAR models can be developed to correlate specific structural features with biological activity. This can guide the design of more potent and selective compounds.
Discovery and Elucidation of New Biological Targets and Mechanisms of Action
While the biological activities of many indole derivatives are known, the specific targets and mechanisms of action of this compound are not well-defined. Future research should aim to identify its molecular targets and unravel the signaling pathways it modulates.
Potential research avenues include:
Chemical Proteomics: Using techniques like affinity chromatography or activity-based protein profiling to identify the proteins that directly bind to this compound within a cell.
High-Throughput Screening (HTS): Screening large libraries of compounds against various biological targets to identify potential activities of this compound.
Transcriptomic and Proteomic Analysis: Treating cells with this compound and analyzing the changes in gene and protein expression to understand its downstream effects and mechanism of action.
Strategic Design of Next-Generation Analogues for Enhanced Bioactivity and Specificity
Building upon the knowledge gained from the aforementioned research areas, the strategic design of new analogues of this compound can lead to compounds with improved properties.
Future design strategies will likely focus on:
Structure-Activity Relationship (SAR) Guided Design: Systematically modifying different parts of the molecule, such as the indole ring, the N-methyl group, and the acetic acid side chain, to understand how these changes affect its biological activity.
Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties to improve pharmacokinetic properties or reduce potential toxicity.
Conformational Restriction: Introducing structural constraints to lock the molecule into a specific conformation that is optimal for binding to its biological target, potentially increasing its potency and selectivity.
Q & A
Basic: What are the optimal synthetic routes for 2-(1-Methyl-1H-indol-2-yl)acetic acid, and how can purity be ensured?
Methodological Answer:
The synthesis of indole-acetic acid derivatives typically involves alkylation or coupling reactions. For example, 2-(1H-indol-1-yl)acetic acid is synthesized via alkylation of indole with ethyl bromoacetate, followed by hydrolysis . Adapting this method:
Reaction Setup : Use 1-methylindole as the starting material and a bromoacetic acid derivative. Optimize solvent choice (polar aprotic solvents like DMF enhance reactivity ).
Purification : Column chromatography (e.g., silica gel with petroleum ether/ethyl acetate gradients) achieves >95% purity, as demonstrated for similar compounds .
Validation : Monitor reaction progress via TLC and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase).
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR : H and C NMR identify substitution patterns. For example, the methyl group at N1 appears as a singlet (~δ 3.7 ppm), while the acetic acid moiety shows a characteristic peak at δ 3.8–4.2 ppm (CH) and δ 12–13 ppm (COOH) .
- FT-IR : Confirm carboxylic acid (O-H stretch: 2500–3300 cm, C=O: 1700–1750 cm) and indole N-H (~3400 cm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 204.22 for CHNO) .
Basic: How do solubility and stability properties impact experimental design for this compound?
Methodological Answer:
- Solubility : The compound is sparingly soluble in water but dissolves in DMSO or methanol. Pre-dissolve in DMSO for biological assays (≤1% v/v to avoid cytotoxicity) .
- Stability : Store at –20°C under inert atmosphere (N) to prevent oxidation. Degradation can be tracked via UV-Vis (λ~280 nm for indole rings) .
Advanced: How do substituent positions (e.g., methyl at N1 vs. C3) influence reactivity in cross-coupling reactions?
Methodological Answer:
- Electronic Effects : Methyl at N1 increases electron density on the indole ring, enhancing electrophilic substitution at C3. Compare reactivity with 2-(1H-indol-3-yl)acetic acid derivatives using DFT calculations .
- Steric Hindrance : N1-methyl may reduce accessibility for bulky reagents. Test using Suzuki-Miyaura coupling with aryl boronic acids; optimize catalyst (Pd(PPh)) and base (KCO) .
Advanced: How to resolve contradictions between computational and experimental vibrational spectra?
Methodological Answer:
- Case Study : For 2-(1H-indol-3-yl)-2-oxoacetic acid, DFT (B3LYP/6-311++G**) predicted O-H stretching at 3520 cm, but FT-IR showed broadening due to hydrogen bonding .
- Mitigation :
Advanced: What strategies are used to study structure-activity relationships (SAR) for biological activity?
Methodological Answer:
- Analog Synthesis : Prepare derivatives with variations in methyl position (e.g., 2- vs. 3-substituted indoles) and evaluate antimicrobial activity via MIC assays .
- Molecular Docking : Use AutoDock Vina to predict binding to cyclooxygenase (COX-2). Compare with 6-methoxy analogs, which showed enhanced affinity in prior studies .
Advanced: How can computational modeling predict electronic properties for photochemical applications?
Methodological Answer:
- DFT Calculations : Optimize geometry at B3LYP/6-311G** level. Analyze frontier orbitals (HOMO-LUMO gap) to predict UV absorption. For 2-(1H-indol-3-yl)acetic acid, λ ~290 nm aligns with TD-DFT results .
- Charge Transfer : Map electrostatic potential (ESP) surfaces to identify nucleophilic/electrophilic sites for functionalization .
Safety: What precautions are essential for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation .
- Spill Management : Neutralize acidic spills with sodium bicarbonate; collect waste in sealed containers for incineration .
- Emergency Protocols : Immediate eye irrigation (15 min) and medical consultation if exposed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
